Jacobine
Overview
Description
Jacobine is a pyrrolizidine alkaloid predominantly found in plants of the genus Jacobaea. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that serve as defense mechanisms for plants against herbivores. This compound, like other pyrrolizidine alkaloids, is known for its toxic properties, particularly hepatotoxicity, which can cause liver damage in humans and animals .
Mechanism of Action
Target of Action
Jacobine is a pyrrolizidine alkaloid (PA) found in various plant species . More research is needed to identify the exact targets of this compound .
Mode of Action
It’s known that PAs require metabolic activation to form pyrrole-protein adducts and pyrrole-DNA adducts, which lead to cytotoxicity and genotoxicity . The hepatic GSTs have been demonstrated to catalyze the formation of pyrrole-7-GSH conjugate in the metabolism studies of this compound . The exact interaction of this compound with its targets and the resulting changes are still under investigation .
Biochemical Pathways
This compound, as a PA, is involved in complex biochemical pathways. PAs are metabolized to form pyrrole-protein and pyrrole-DNA adducts . The intermediates of these pathways were well defined by feeding experiments, but only one enzyme involved in PA biosynthesis, the homospermidine synthase catalyzing the first committed step in PA biosynthesis, has been characterized so far .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Given that this compound is a PA, it’s likely that it follows similar pharmacokinetic properties as other PAs. Specific details about this compound’s adme properties and their impact on bioavailability are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its cytotoxic and genotoxic activities . This compound is known to be active against second instar larvae of thrips , indicating its potential use as a natural insecticide. The specific molecular and cellular effects of this compound’s action are still under investigation .
Action Environment
The action of this compound, like other PAs, can be influenced by various environmental factors. These factors could include the presence of other compounds, pH levels, temperature, and more. Specific details about how environmental factors influence this compound’s action, efficacy, and stability are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jacobine can be synthesized through various chemical reactions involving the formation of the pyrrolizidine nucleus. The synthesis typically involves the condensation of necine bases with necic acids. One common method includes the use of homospermidine synthase, an enzyme that catalyzes the first committed step in the biosynthesis of pyrrolizidine alkaloids .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Jacobaea plants, is a method used for research purposes. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Jacobine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are less toxic than the parent compound.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Hydrolysis: this compound can be hydrolyzed to yield necine bases and necic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Hydrolysis: Necine bases and necic acids.
Scientific Research Applications
Jacobine has several applications in scientific research:
Chemistry: Used as a reference compound for studying the structure and reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its toxicological effects, particularly hepatotoxicity, and its potential use in developing antidotes for pyrrolizidine alkaloid poisoning.
Industry: Limited use due to its toxicity, but it serves as a model compound for developing analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Comparison with Similar Compounds
Jacobine is similar to other pyrrolizidine alkaloids such as senecionine, seneciphylline, and erucifoline. this compound is unique in its specific structure and the types of metabolites it forms. For example:
Senecionine: Another pyrrolizidine alkaloid with similar toxic properties but different structural features.
Seneciphylline: Known for its hepatotoxic effects, similar to this compound, but with a different necine base.
Erucifoline: Shares structural similarities with this compound but differs in its necic acid composition
This compound’s uniqueness lies in its specific necine base and necic acid combination, which influences its reactivity and toxicity profile.
Properties
IUPAC Name |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPHXJRHXBQDQJ-WKMWQDDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020078 | |
Record name | Jacobine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Jacobine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/ | |
Record name | JACOBINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.3X10-13 mm Hg @ 25 °C /Estimated/ | |
Record name | JACOBINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates | |
CAS No. |
6870-67-3 | |
Record name | Jacobine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6870-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jacobine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006870673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jacobine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6870-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JACOBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM32U80H1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | JACOBINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
228 °C | |
Record name | JACOBINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3500 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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